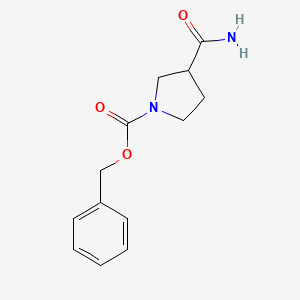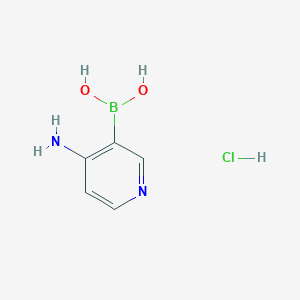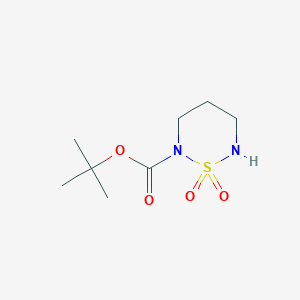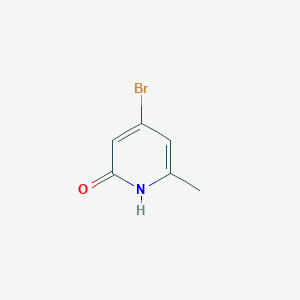
4-Bromo-6-methylpyridin-2-ol
説明
Synthesis Analysis
The synthesis of bromo-substituted pyridines can be achieved through various methods. For instance, the paper titled "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine" discusses the Suzuki cross-coupling reaction to synthesize 4-bromo-2-carbon substituted pyridines, which could be a relevant method for synthesizing 4-Bromo-6-methylpyridin-2-ol . Additionally, the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, which involves reactions with methylamine and sodium methoxide, indicating potential synthetic routes for methylated bromopyridines .
Molecular Structure Analysis
The molecular structure of bromo-substituted pyridines can be characterized using techniques such as X-ray crystallography, as seen in the paper "Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol" . This paper provides detailed crystallographic data and compares the experimental structure with theoretical density functional theory (DFT) calculations. Such studies are crucial for understanding the geometry and conformation of bromo-substituted pyridines.
Chemical Reactions Analysis
The chemical reactivity of bromo-substituted pyridines is highlighted in several papers. For example, the self-condensation of 4-bromopyridine is discussed, which leads to the formation of a conjugated polymer, indicating that bromopyridines can undergo polymerization reactions . The paper on 2-Bromo-6-isocyanopyridine as a universal convertible isocyanide for multicomponent chemistry shows its utility in synthesizing complex molecules like opioids, suggesting that bromopyridines can be versatile intermediates in multicomponent reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyridines can be inferred from their synthesis and molecular structure. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 is described, which indicates the reactivity of bromopyridines towards electrochemical transformations and their potential use in green chemistry applications . The characterization of Schiff base compounds derived from bromopyridines provides insights into their stability and potential antibacterial activities .
科学的研究の応用
- Application : 4-Bromo-6-methylpyridin-2-ol is used in the synthesis of novel pyridine-based derivatives .
- Method of Application : The study describes a palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . The reaction involves 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results : The reaction produced these novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .
Safety And Hazards
4-Bromo-6-methylpyridin-2-ol is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation .
特性
IUPAC Name |
4-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVJMXCAYIZVKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631013 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methylpyridin-2-ol | |
CAS RN |
865156-59-8 | |
| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)
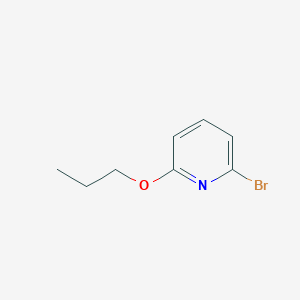


![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)
![6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate](/img/structure/B1290404.png)


![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
